

what is the structure of 14(Z)-Etherolenic acid

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Compound of Interest

Compound Name: 14(Z)-Etherolenic acid

Cat. No.: B15549999

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A Technical Guide to Etherolenic Acid

This document provides a detailed overview of Etherolenic acid, a divinyl ether fatty acid found within the plant kingdom. It covers the compound's chemical structure, physicochemical properties, and its biosynthetic origins, tailored for researchers in lipidomics and drug development.

Chemical Structure and Identification

Contrary to what its name might imply, "**14(Z)-Etherolenic acid**" is a trivial name for a more complex structure. The compound is systematically identified by the IUPAC name (9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid[1]. It is also referred to in chemical literature and databases by various synonyms, including (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid[1][2].

The structure is that of an C18 fatty acid containing a divinyl ether moiety. Specifically, the methylene group typically found at position 13 in a standard fatty acid is replaced by an oxygen atom, forming the ether linkage[1].

The core structure consists of:

- A dodeca-9,11-dienoic acid backbone: This is a 12-carbon chain containing a carboxylic acid group at one end (C1) and two conjugated double bonds at positions C9 and C11. The C9 double bond has a Z (cis) configuration, while the C11 double bond has an E (trans) configuration.

- An ether linkage at C12: The C12 of the dodecadienoic acid chain is attached to an oxygen atom.
- A hexa-1,3-dienoxy substituent: The ether oxygen is connected to a 6-carbon chain which itself contains two conjugated double bonds at positions 1' and 3'. The C1' double bond has an E (trans) configuration, and the C3' double bond has a Z (cis) configuration[1].

The CAS Number for a specific isomer of this compound is 220308-61-2[3].

Physicochemical Properties

The quantitative properties of Etherolenic acid are summarized below, based on computational data.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₈ O ₃	[1][3]
Molecular Weight	292.4 g/mol	[1]
XLogP3	5.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	13	[1]
Exact Mass	292.20384475 Da	[1]
Topological Polar Surface Area	46.5 Å ²	[1]
Heavy Atom Count	21	[1]

Biosynthesis and Experimental Protocols

Natural Biosynthesis

Etherolenic acid is a plant-derived oxylipin, a class of oxygenated fatty acid metabolites. It is not synthesized de novo but is instead derived from the enzymatic modification of α-linolenic

acid ((9Z,12Z,15Z)-octadecatrienoic acid)[4]. This biosynthetic pathway is a key component of the plant defense mechanism against pathogens[2].

The established pathway is as follows:

- **Lipoxygenase (LOX) Action:** The process begins with the enzyme 13-lipoxygenase, which acts on linolenic acid to produce the hydroperoxide intermediate 13(S)-hydroperoxyoctadecatrienoic acid (13(S)-HpOTrE)[4].
- **Divinyl Ether Synthase (DES) Action:** This hydroperoxide serves as a substrate for a specific divinyl ether synthase. This enzyme catalyzes the rearrangement of the hydroperoxide into the final divinyl ether structure of Etherolenic acid[2][4].

This metabolic sequence has been identified in garlic (*Allium sativum*) and plants of the *Ranunculus* genus[4].

Experimental Protocols

Detailed protocols for the total synthesis of Etherolenic acid are not widely available in the literature, reflecting its status as a specialized natural product. However, the general experimental protocol for its extraction and analysis from plant tissues can be outlined based on established methods for oxylipin analysis.

Protocol: Extraction and Analysis of Divinyl Ether Oxylipins from Plant Tissue

- **Homogenization:** Fresh plant tissue (e.g., garlic bulbs, *Ranunculus* leaves) is flash-frozen in liquid nitrogen and homogenized in a cold extraction buffer (e.g., methanol/water with an antioxidant like butylated hydroxytoluene) to quench enzymatic activity.
- **Lipid Extraction:** The homogenate is subjected to solid-phase extraction (SPE) or liquid-liquid extraction using a nonpolar solvent (e.g., hexane or ethyl acetate) to partition the lipids from the aqueous phase.
- **Saponification & Derivatization (Optional):** To analyze the fatty acids, the extracted lipids may be saponified (e.g., with KOH in methanol) to release the free fatty acids. For analysis by Gas Chromatography (GC), the fatty acids are then derivatized to form fatty acid methyl esters (FAMES) using a reagent like BF_3 -methanol.

- **Chromatographic Separation:** The crude extract or FAMES are separated using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, or by GC.
- **Detection and Identification:** Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is used for the definitive identification and quantification of Etherolenic acid, based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Visualized Logical and Metabolic Pathways

The following diagrams illustrate the structural logic and biosynthetic pathway of Etherolenic acid.

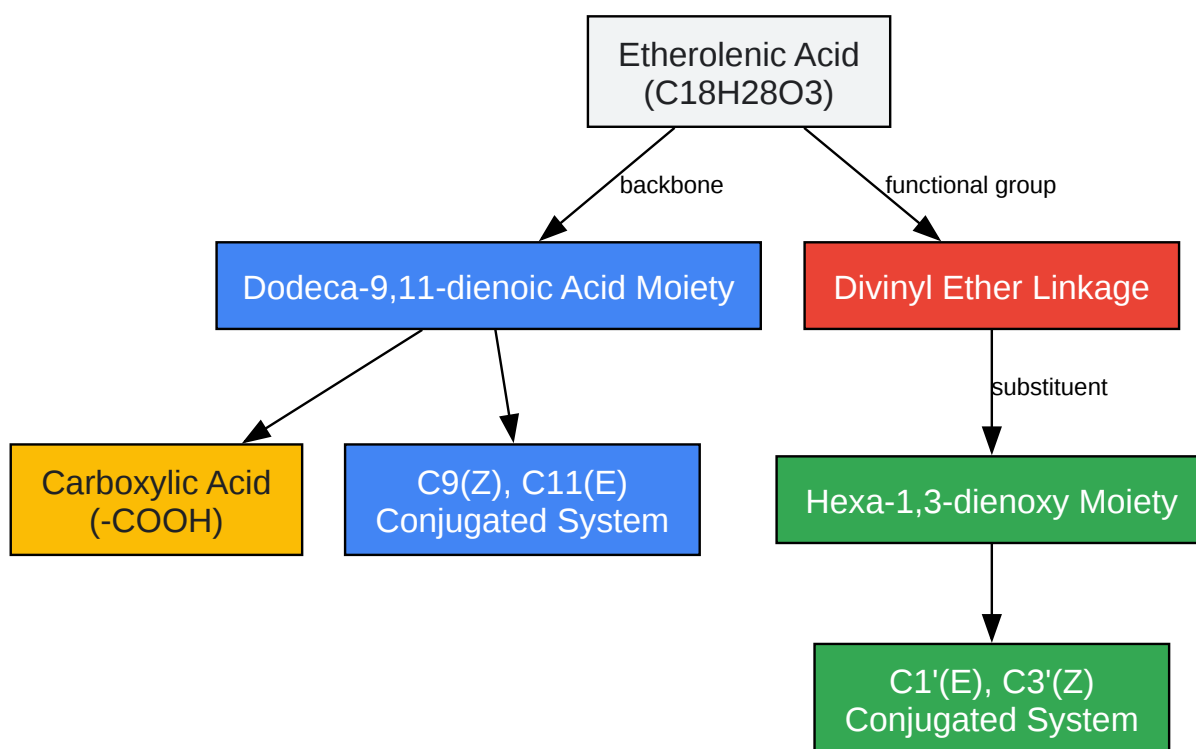


Diagram 1: Structural Hierarchy of Etherolenic Acid

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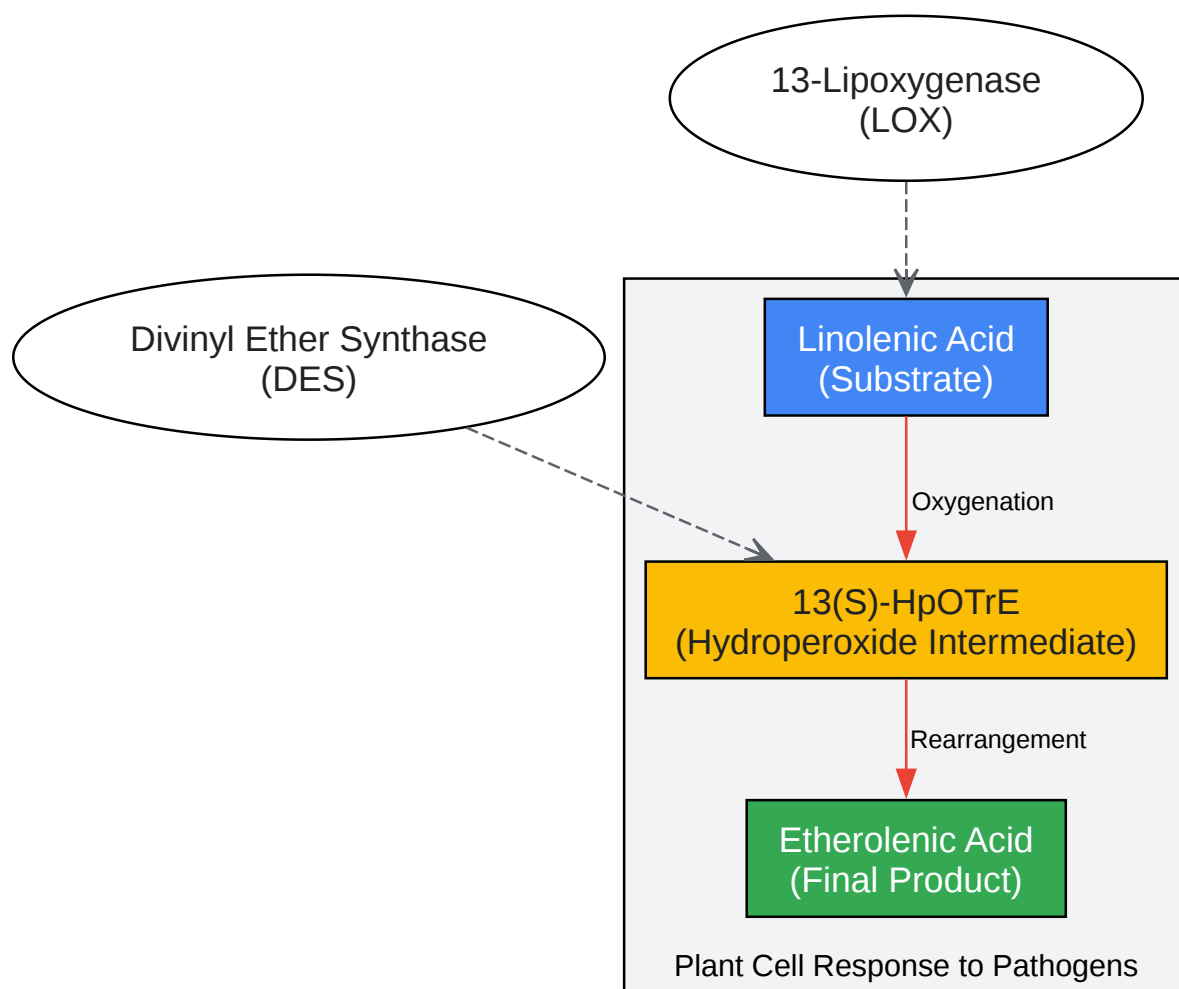


Diagram 2: Biosynthetic Pathway of Etherolenic Acid

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Diagram 2: Biosynthetic Pathway of Etherolenic Acid

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